

# Spectroscopic Profile of 4-Vinyl-1,3-dioxolan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Vinyl-1,3-dioxolan-2-one**, a key building block in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Vinyl-1,3-dioxolan-2-one** are presented below.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4-Vinyl-1,3-dioxolan-2-one** exhibits characteristic signals corresponding to the vinyl and dioxolanone protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-a	5.98 - 5.88	m	
H-b	5.49	dd	17.3, 1.3
H-c	5.31	dd	10.6, 1.3
H-d	5.23	m	
H-e	4.58	dd	8.8, 7.5
H-f	4.13	dd	8.8, 6.0

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for each carbon atom of **4-Vinyl-1,3-dioxolan-2-one** are summarized below.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C=O	154.8
-CH=	132.1
=CH <sub>2</sub>	120.3
-O-CH-	77.5
-O-CH <sub>2</sub> -	69.8

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Vinyl-1,3-dioxolan-2-one** shows characteristic absorption bands for the carbonate and vinyl functionalities.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~1820	C=O stretch	Carbonate
~1645	C=C stretch	Alkene
~1170	C-O stretch	Ester
~990, ~930	=C-H bend (out-of-plane)	Alkene

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

### NMR Spectroscopy

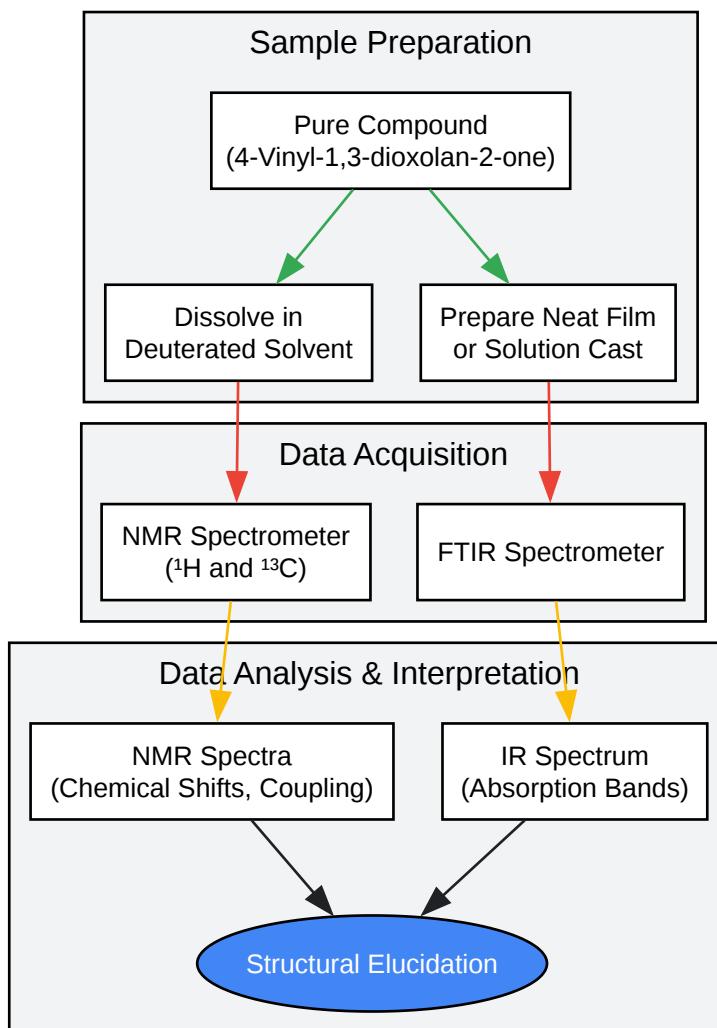
A sample of **4-Vinyl-1,3-dioxolan-2-one** was dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for <sup>1</sup>H and 101 MHz for <sup>13</sup>C. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

### Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample of liquid **4-Vinyl-1,3-dioxolan-2-one** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data of an organic compound like **4-Vinyl-1,3-dioxolan-2-one**.



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Caption: Workflow for Spectroscopic Analysis.

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